molecular formula C12H14O3S B14134847 3-(Benzenesulfinyl)-4-methyloxan-2-one CAS No. 89030-36-4

3-(Benzenesulfinyl)-4-methyloxan-2-one

Cat. No.: B14134847
CAS No.: 89030-36-4
M. Wt: 238.30 g/mol
InChI Key: NCSZKCIIHBVVGP-UHFFFAOYSA-N
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Description

3-(Benzenesulfinyl)-4-methyloxan-2-one is an organic compound that features a benzenesulfinyl group attached to a methyloxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-methyloxan-2-one typically involves the reaction of benzenesulfinyl chloride with a suitable oxanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfinyl)-4-methyloxan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methyloxanone ring can undergo nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.

Major Products

    Oxidation: 3-(Benzenesulfonyl)-4-methyloxan-2-one.

    Reduction: 3-(Benzenesulfanyl)-4-methyloxan-2-one.

    Substitution: Various substituted oxanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfinyl)-4-methyloxan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive benzenesulfinyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfinyl)-4-methyloxan-2-one involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-4-methyloxan-2-one: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(Benzenesulfanyl)-4-methyloxan-2-one: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    4-Methyloxan-2-one: Lacks the benzenesulfinyl group, making it less reactive.

Uniqueness

3-(Benzenesulfinyl)-4-methyloxan-2-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89030-36-4

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-(benzenesulfinyl)-4-methyloxan-2-one

InChI

InChI=1S/C12H14O3S/c1-9-7-8-15-12(13)11(9)16(14)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

NCSZKCIIHBVVGP-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(=O)C1S(=O)C2=CC=CC=C2

Origin of Product

United States

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